molecular formula C15H16N4O3 B6241729 2-amino-5-(3-ethoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione CAS No. 2305203-90-9

2-amino-5-(3-ethoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione

Cat. No. B6241729
CAS RN: 2305203-90-9
M. Wt: 300.3
InChI Key:
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Description

Pyrimidine derivatives, such as the one you mentioned, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with two nitrogen atoms. The specific substitutions on the ring, such as the 3-ethoxyphenyl group and the pyrido[2,3-d]pyrimidine-4,7-dione group in your compound, can greatly influence the compound’s properties and biological activity .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the specific substitutions on the ring. For instance, the reaction could involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by the specific substitutions on the ring. For instance, the presence of an ethoxyphenyl group and a pyrido[2,3-d]pyrimidine-4,7-dione group in your compound could potentially influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely, depending on their specific structure and the biological target. For instance, some pyrimidine derivatives have been found to inhibit CDK2, a protein kinase that is a potential target for cancer treatment .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary widely, depending on their specific structure. Some pyrimidine derivatives have been found to exhibit cytotoxic properties, which means they could potentially be harmful or toxic to cells .

Future Directions

The future research directions for pyrimidine derivatives could involve the synthesis of new derivatives with different substitutions on the ring, in order to explore their potential as therapeutic agents for various diseases. Additionally, more research could be done to better understand the mechanisms of action of these compounds and to optimize their physical and chemical properties for therapeutic use .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-5-(3-ethoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves the condensation of 3-ethoxyaniline with ethyl acetoacetate to form 5-(3-ethoxyphenyl)-2,4-pentanedione. This intermediate is then reacted with guanidine carbonate to form the target compound.", "Starting Materials": [ "3-ethoxyaniline", "ethyl acetoacetate", "guanidine carbonate" ], "Reaction": [ "Step 1: Condensation of 3-ethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 5-(3-ethoxyphenyl)-2,4-pentanedione.", "Step 2: Reaction of 5-(3-ethoxyphenyl)-2,4-pentanedione with guanidine carbonate in the presence of a solvent such as ethanol or methanol to form 2-amino-5-(3-ethoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione." ] }

CAS RN

2305203-90-9

Product Name

2-amino-5-(3-ethoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione

Molecular Formula

C15H16N4O3

Molecular Weight

300.3

Purity

95

Origin of Product

United States

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